N-Palmitoylsphingomyelin N-Palmitoylsphingomyelin N-hexadecanoylsphingosine-1-phosphocholine is a sphingomyelin 34:1 in which the N-acyl group and sphingoid base are specified as hexadecanoyl and sphingosine respectively. It has a role as a mouse metabolite. It is functionally related to a hexadecanoic acid.
N-Palmitoylsphingomyelin is a natural product found in Trypanosoma brucei with data available.
Brand Name: Vulcanchem
CAS No.: 6254-89-3
VCID: VC20875293
InChI: InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1
SMILES: CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Molecular Formula: C39H79N2O6P
Molecular Weight: 703.0 g/mol

N-Palmitoylsphingomyelin

CAS No.: 6254-89-3

Cat. No.: VC20875293

Molecular Formula: C39H79N2O6P

Molecular Weight: 703.0 g/mol

* For research use only. Not for human or veterinary use.

N-Palmitoylsphingomyelin - 6254-89-3

Specification

Description N-hexadecanoylsphingosine-1-phosphocholine is a sphingomyelin 34:1 in which the N-acyl group and sphingoid base are specified as hexadecanoyl and sphingosine respectively. It has a role as a mouse metabolite. It is functionally related to a hexadecanoic acid.
N-Palmitoylsphingomyelin is a natural product found in Trypanosoma brucei with data available.
CAS No. 6254-89-3
Molecular Formula C39H79N2O6P
Molecular Weight 703.0 g/mol
IUPAC Name [(E,2S,3R)-2-(hexadecanoylamino)-3-hydroxyoctadec-4-enyl] 2-(trimethylazaniumyl)ethyl phosphate
Standard InChI InChI=1S/C39H79N2O6P/c1-6-8-10-12-14-16-18-20-22-24-26-28-30-32-38(42)37(36-47-48(44,45)46-35-34-41(3,4)5)40-39(43)33-31-29-27-25-23-21-19-17-15-13-11-9-7-2/h30,32,37-38,42H,6-29,31,33-36H2,1-5H3,(H-,40,43,44,45)/b32-30+/t37-,38+/m0/s1
Standard InChI Key RWKUXQNLWDTSLO-GWQJGLRPSA-N
Isomeric SMILES CCCCCCCCCCCCCCCC(=O)N[C@@H](COP(=O)([O-])OCC[N+](C)(C)C)[C@@H](/C=C/CCCCCCCCCCCCC)O
SMILES CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O
Canonical SMILES CCCCCCCCCCCCCCCC(=O)NC(COP(=O)([O-])OCC[N+](C)(C)C)C(C=CCCCCCCCCCCCCC)O

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